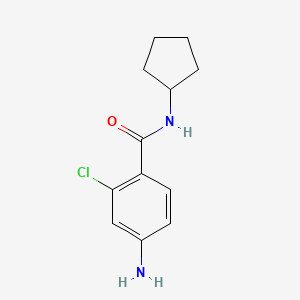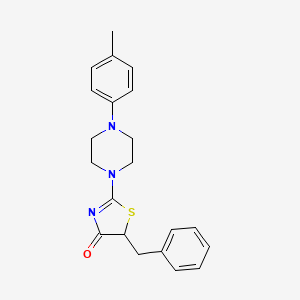
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as 6-MPPI, is a selective dopamine D3 receptor antagonist that has been studied for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its blockade by (2S)-2-(6-methylpyridin-3-yl)propan-1-amine may reduce the reinforcing effects of drugs of abuse and decrease symptoms of schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(6-methylpyridin-3-yl)propan-1-amine can decrease dopamine release in the brain, which may contribute to its therapeutic effects. Additionally, (2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been shown to have minimal effects on other neurotransmitter systems, suggesting that it may have a favorable side effect profile.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(6-methylpyridin-3-yl)propan-1-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, a limitation of using (2S)-2-(6-methylpyridin-3-yl)propan-1-amine is its limited availability and high cost, which may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on (2S)-2-(6-methylpyridin-3-yl)propan-1-amine. One area of interest is in its potential use as a treatment for other drug addictions, such as opioid addiction. Additionally, further investigation of the mechanism of action of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine may lead to the development of more selective and effective dopamine D3 receptor antagonists. Finally, studies on the long-term effects of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine on the brain and behavior may provide insight into its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine involves several steps. The starting material is 3-acetyl-6-methylpyridine, which is reacted with sodium borohydride to produce the corresponding alcohol. This alcohol is then treated with HCl to form the hydrochloride salt of the amine.
Scientific Research Applications
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of drug addiction, specifically cocaine addiction. Studies have shown that (2S)-2-(6-methylpyridin-3-yl)propan-1-amine can reduce cocaine self-administration in rats, suggesting that it may be a potential treatment for cocaine addiction.
Another area of research is in the treatment of schizophrenia. (2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder.
properties
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOGYZIXZUBDB-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)


